
Urea, 1,1'-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- is a complex organic compound characterized by the presence of a urea functional group linked to a piperazine ring and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- typically involves the reaction of 1,4-piperazinediylbis(trimethylene) with 3-(p-bromophenyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires the use of a catalyst like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as the preparation of intermediates, purification through recrystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding bromophenyl oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce amines.
Scientific Research Applications
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- exerts its effects involves interactions with specific molecular targets. The urea functional group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The bromophenyl groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl): Similar structure but with butyl groups instead of bromophenyl groups.
1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-chlorophenyl)-urea): Contains chlorophenyl groups instead of bromophenyl groups.
Uniqueness
The presence of bromophenyl groups in Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- imparts unique chemical properties, such as increased hydrophobicity and potential for halogen bonding, which can enhance its interactions with biological targets compared to similar compounds.
Properties
CAS No. |
55291-05-9 |
|---|---|
Molecular Formula |
C24H32Br2N6O2 |
Molecular Weight |
596.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[3-[4-[3-[(4-bromophenyl)carbamoylamino]propyl]piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C24H32Br2N6O2/c25-19-3-7-21(8-4-19)29-23(33)27-11-1-13-31-15-17-32(18-16-31)14-2-12-28-24(34)30-22-9-5-20(26)6-10-22/h3-10H,1-2,11-18H2,(H2,27,29,33)(H2,28,30,34) |
InChI Key |
NPEOEWIHBHMVES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC=C(C=C2)Br)CCCNC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


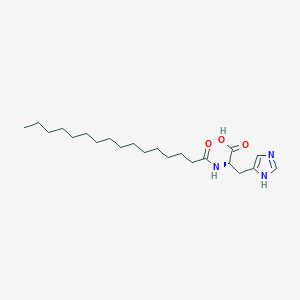
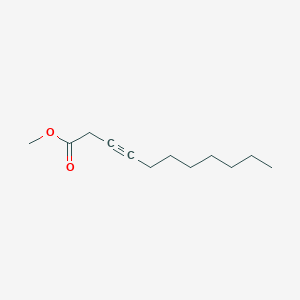

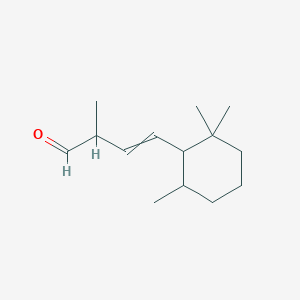
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

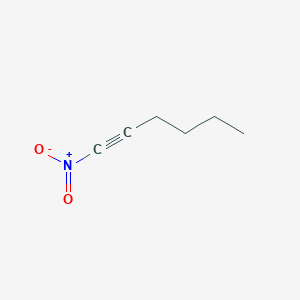
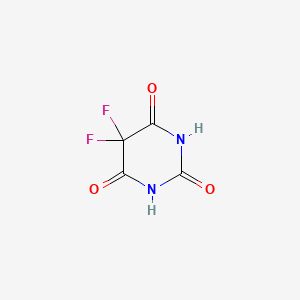
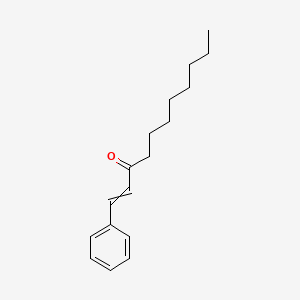
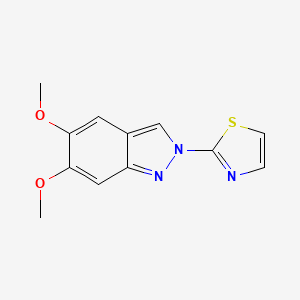
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
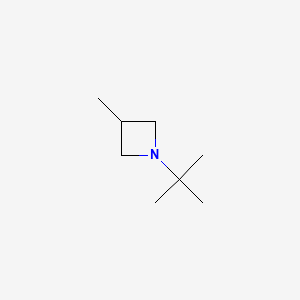
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
